molecular formula C18H20N2O4S B11789806 6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11789806
M. Wt: 360.4 g/mol
InChI Key: ZMDQMDMMWGVSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the reaction of 3,4-diethoxybenzaldehyde with 2-amino-4,5-dimethylthiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its fused imidazo[2,1-b]thiazole ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

6-(3,4-diethoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C18H20N2O4S/c1-5-23-13-8-7-12(9-14(13)24-6-2)15-10(3)20-11(4)16(17(21)22)25-18(20)19-15/h7-9H,5-6H2,1-4H3,(H,21,22)

InChI Key

ZMDQMDMMWGVSFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.